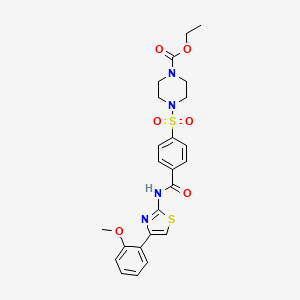![molecular formula C19H13NO4 B3018659 (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 40941-02-4](/img/structure/B3018659.png)
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, also known as NPD1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NPD1 is a member of the furanone family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is not fully understood, but it is thought to act through the activation of several signaling pathways. (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to activate the ERK1/2 and PI3K/Akt pathways, which are involved in cell survival and proliferation. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death in a variety of cell types. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to promote neuronal survival and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one limitation of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have anti-cancer properties, and further research may explore its potential use as a cancer treatment. Finally, there is potential for further research on the mechanism of action of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one, which could lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one involves the reaction of 3-nitrobenzaldehyde and furan-2-carbaldehyde with phenylacetylene in the presence of a base catalyst. The resulting product is then purified through column chromatography. The yield of (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one is typically around 40%.
Wissenschaftliche Forschungsanwendungen
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to have a wide range of potential therapeutic applications. It has been studied for its anti-inflammatory, neuroprotective, and anti-cancer properties. In particular, (E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and promote neuronal survival.
Eigenschaften
IUPAC Name |
(E)-3-[5-(3-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(14-5-2-1-3-6-14)11-9-17-10-12-19(24-17)15-7-4-8-16(13-15)20(22)23/h1-13H/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZPUDBHPOCTB-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

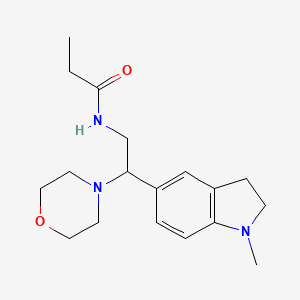

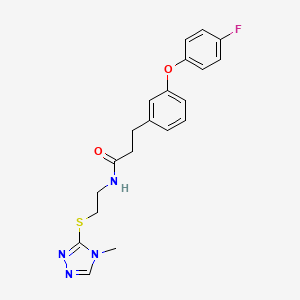
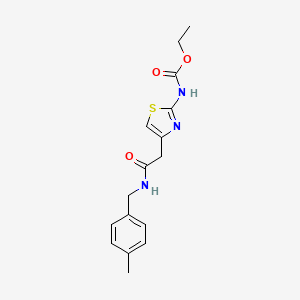
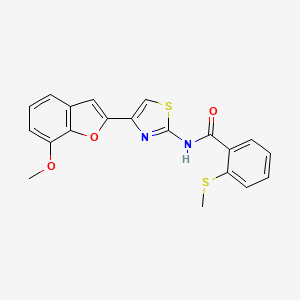

![2-Chloro-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]acetamide;hydrochloride](/img/structure/B3018587.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018588.png)
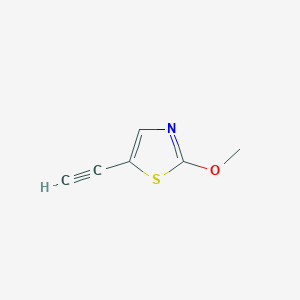
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
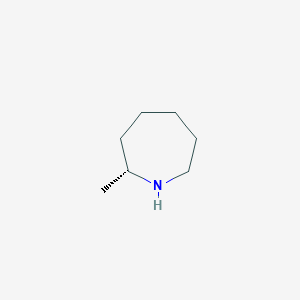
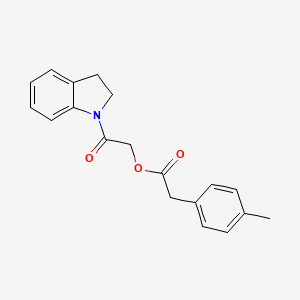
![N-(3,5-dimethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3018598.png)
